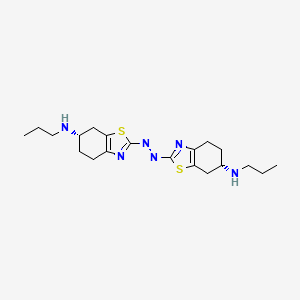

Pramipexole dimer impurity II

Description

Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process of the pramipexole (B1678040) API. clearsynth.com These can originate from starting materials, intermediates, or as by-products of side reactions. nih.govtsijournals.com The synthesis of pramipexole involves multiple steps, and at each stage, there is a potential for impurity formation. tsijournals.com

For instance, studies have identified impurities such as ethyl pramipexole and dipropyl pramipexole, which differ from the parent molecule by the alkyl chain attached to the amino group. tsijournals.com These impurities are typically controlled by optimizing the synthetic route and implementing effective purification steps. A single-run liquid chromatography (LC) method has been developed for the simultaneous determination of S-pramipexole and its process-related impurities, highlighting the analytical efforts to monitor these compounds. nih.gov

Degradation Products

Degradation products result from the chemical breakdown of pramipexole over time due to environmental factors such as heat, light, or reaction with air and water. nih.gov Forced degradation studies, which intentionally expose the drug to harsh conditions like acid, base, oxidation, and photolysis, are conducted to identify potential degradants that could form during storage. nih.govnih.gov

Significant degradation of pramipexole has been observed under various stress conditions: nih.govnih.gov

Hydrolysis: In both acidic and basic conditions, a major degradation product identified is 2-amino-4,5-dihydrobenzothiazol. nih.govresearchgate.net

Oxidation: Oxidative stress can lead to the formation of several possible degradation products, including N-oxide derivatives. researchgate.net

Photolysis: When exposed to sunlight, pramipexole can degrade to form (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid. nih.govresearchgate.net

| Stress Condition | Identified Degradation Product | Reference |

|---|---|---|

| Acid/Base Hydrolysis | 2-amino-4,5-dihydrobenzothiazol | nih.govresearchgate.net |

| Photochemical Degradation | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | nih.govresearchgate.net |

Drug-Excipient Interaction Impurities

Impurities can also arise from the interaction between pramipexole and the excipients (inactive ingredients) used in its tablet formulation. nih.govmdpi.com During stability studies of pramipexole extended-release tablets, a degradation impurity was detected that resulted from a drug-excipient interaction. researchgate.netmdpi.com This impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearcher.liferesearchgate.net

The formation of this compound is proposed to occur due to trace levels of formalin (a formaldehyde (B43269) solution) present in certain cellulose-based excipients. mdpi.com Formalin can catalyze the conversion of pramipexole into a corresponding imine, which then reacts further to form the N-methoxymethyl impurity. mdpi.com In other formulations, impurities were found to be enriched when mannitol (B672) was used as an excipient, suggesting a Maillard reaction between pramipexole and reducing sugar impurities in the mannitol. nih.gov

Isomeric and Dimeric Impurities of Pramipexole

This category includes impurities that have a close structural relationship to pramipexole, such as isomers and dimers. Isomeric impurities have the same molecular formula but different spatial arrangements of atoms. Pramipexole has a single chiral center, and its R-enantiomer is considered a potential impurity. europa.eurdd.edu.iq

Dimeric impurities consist of two pramipexole molecules chemically linked together. rdd.edu.iq These can form as by-products during synthesis, particularly when reaction conditions favor the joining of two drug molecules.

Several dimeric impurities of pramipexole have been identified. Among them are Pramipexole Dimer Impurity II and Pramipexole Formaldehyde Dimer Impurity.

This compound (C₂₀H₃₂N₆S₂) is a known process-related impurity of pramipexole. It is also referred to in various pharmacopeias and by chemical suppliers as Pramipexole EP Impurity C or simply Pramipexole Dimer. nih.govspectrasynth.com Structurally, it consists of two pramipexole molecules linked by a 2-methylpentane-1,3-diyl bridge. nih.govspectrasynth.com

Pramipexole Formaldehyde Dimer Impurity (C₂₁H₃₄N₆S₂) is another significant dimeric impurity. veeprho.com Its chemical name is (6S,6'S)-3,3'-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine). synzeal.comchemicea.com This compound is formed by the linkage of two pramipexole molecules via a methylene (B1212753) (-CH₂-) bridge, which is derived from formaldehyde. veeprho.comsynzeal.com

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound (Pramipexole EP Impurity C) | C₂₀H₃₂N₆S₂ | 420.64 | 1973461-14-1 |

| Pramipexole Formaldehyde Dimer Impurity | C₂₁H₃₄N₆S₂ | 434.7 | 2489212-94-2 |

Structure

3D Structure

Properties

Molecular Formula |

C20H30N6S2 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(6S)-N-propyl-2-[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]diazenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C20H30N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3/t13-,14-/m0/s1 |

InChI Key |

MRHJADFWPUZYJM-KBPBESRZSA-N |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)C[C@H](CC4)NCCC |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)CC(CC4)NCCC |

Origin of Product |

United States |

Pramipexole Dimer Impurity Ii

Chemical Identity

IUPAC Name: (6S,6'S)-3,3′-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine) chemwhat.comsynzeal.com

CAS Number: 2489212-94-2 chemwhat.comkmpharma.in

Molecular Formula: C₂₁H₃₄N₆S₂ chemwhat.comtandfonline.com

Molecular Weight: 434.7 g/mol chemwhat.com

Structure: The structure of consists of two pramipexole molecules linked by a methylene (B1212753) bridge. tandfonline.com

Physicochemical Properties

Detailed physicochemical data for is not extensively published in readily available literature. However, it is known to be a solid at room temperature. lgcstandards.com

| Property | Value |

| Physical State | Solid lgcstandards.com |

| Color | Off-white lgcstandards.com |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Formation and Synthesis

is believed to form during the synthesis of pramipexole, likely through a reaction involving formaldehyde (B43269). tandfonline.com One study indicated that a key impurity in pramipexole was enriched in the presence of formaldehyde, leading to the formation of a dimer. tandfonline.com The predicted mechanism involves the incorporation of a methylene group between two pramipexole molecules. tandfonline.com

The synthesis of this impurity for use as a reference standard would involve a controlled reaction between pramipexole and a methylene-donating agent.

Isolation and Purification

The isolation and purification of from the API mixture are typically achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating impurities in sufficient quantities for characterization. tandfonline.com Flash chromatography has also been mentioned as a potential purification technique. tandfonline.com

Pramipexole Dimer Impurity Ii C₂₀h₃₂n₆s₂ : Structure and Advanced Spectroscopic Characterization

Rationale for Comprehensive Structure Elucidation of Dimeric Impurities

The comprehensive structural elucidation of dimeric impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. dsinpharmatics.com Impurities can arise during the synthesis, purification, and storage of the drug substance. dsinpharmatics.com Even in small quantities, these impurities can significantly impact the safety and efficacy of the final pharmaceutical product. nih.gov Dimeric impurities, formed by the covalent bonding of two drug molecules, are of particular concern due to their increased molecular weight and potentially altered pharmacological and toxicological profiles compared to the parent drug. nih.gov

The presence of such impurities can lead to unforeseen side effects or a reduction in the therapeutic efficacy of the drug. Therefore, regulatory bodies worldwide mandate the identification, characterization, and control of impurities in pharmaceutical products. dsinpharmatics.com A thorough understanding of the structure of these dimeric impurities is essential for several reasons. It allows for the development of specific analytical methods to detect and quantify them, ensuring that their levels are kept within safe and acceptable limits. researchgate.net Furthermore, knowledge of the impurity's structure can provide insights into the degradation pathways of the drug, enabling the optimization of manufacturing and storage conditions to minimize its formation. dsinpharmatics.com In the case of Pramipexole (B1678040), a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, the identification and characterization of any dimeric impurities are crucial to guarantee the quality, safety, and consistency of the medication. nih.govrdd.edu.iq

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules like dimeric impurities. conicet.gov.ar It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise mapping of its three-dimensional structure. conicet.gov.ar A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed for a comprehensive analysis. nih.gov

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This technique is fundamental in piecing together the molecular structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aliphatic, aromatic, carbonyl).

Similar to the ¹H NMR data, specific ¹³C NMR data for Pramipexole Dimer Impurity II is not detailed in the search results. However, the analysis of the aforementioned related impurity demonstrated the utility of ¹³C NMR. mdpi.com The spectrum confirmed the presence of the carbon atoms of the pramipexole core and the additional carbons from the methoxymethyl group. mdpi.com For this compound, the ¹³C NMR spectrum would be crucial in confirming the total number of carbon atoms and identifying the specific carbons involved in the dimeric linkage.

Distortionless Enhancement by Polarization Transfer (DEPT) is a series of NMR experiments that are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information is invaluable for assigning specific signals in the ¹³C NMR spectrum and further confirming the structure. A study on a pramipexole degradation impurity utilized DEPT-135, which shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, to confirm the presence of a CH₃ and a CH₂ group from the added methoxymethyl moiety. mdpi.com

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei within a molecule, providing a more detailed picture of its connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is used to identify neighboring protons and trace out spin systems within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This experiment is crucial for determining the stereochemistry and three-dimensional conformation of a molecule. youtube.com

The comprehensive structural elucidation of a pramipexole degradation impurity was accomplished using a combination of these 2D NMR techniques, which confirmed the proposed structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound with high accuracy. nih.gov This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the molecule. nih.gov

HRMS analysis is a cornerstone in the identification of unknown impurities. For instance, in the characterization of a pramipexole degradation product, HRMS was used to confirm its molecular formula. mdpi.com Similarly, for this compound, HRMS would be essential to confirm its molecular formula of C₂₀H₃₂N₆S₂. pharmaffiliates.comveeprho.comaxios-research.com The accurate mass measurement provided by HRMS, often to within a few parts per million, provides strong evidence for the proposed structure and complements the data obtained from NMR spectroscopy. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for the structural elucidation of pharmaceutical impurities, providing precise molecular weight information and insights into the molecule's composition through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) in the positive ion mode is employed. The analysis typically reveals a protonated molecular ion ([M+H]⁺) that confirms the impurity's molecular mass. While detailed public data on the full fragmentation pathway is limited, the primary molecular ion peak is a key identifier in its analysis. The fragmentation pattern, when studied, helps to confirm the connectivity of the two pramipexole moieties and the nature of the linking bridge.

Table 1: ESI-MS Data for this compound

| Analytical Parameter | Observation | Significance |

| Molecular Formula | C₂₀H₃₂N₆S₂ | Corresponds to the dimeric structure of the impurity. allmpus.comallmpus.com |

| Molecular Weight | 420.64 g/mol | Foundational data for mass spectrometry analysis. allmpus.comallmpus.com |

| [M+H]⁺ Ion Peak | m/z 421.2 | Confirms the molecular weight of the impurity in positive ion mode ESI-MS. |

| Fragmentation Pattern | Not publicly detailed | Further fragmentation would serve to confirm the structural components and linkage of the dimer. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule, serving as an orthogonal technique to mass spectrometry and chromatography for structural confirmation. The IR spectrum of this compound is analyzed to verify the presence of key structural components, such as amine groups and the benzothiazole (B30560) ring system. While specific, measured absorption band data for the reference standard is often proprietary, the expected frequencies for its constituent functional groups can be predicted based on its known structure.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Primary/Secondary Amines) | 3300 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N (Imino Group) | 1640 - 1690 | Stretching |

| C=C (Aromatic Ring) | 1450 - 1600 | Stretching |

| C-N | 1020 - 1250 | Stretching |

| C-S | 600 - 800 | Stretching |

Chromatographic Retention Behavior and Relative Retention Times (RRT)

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities in pharmaceutical manufacturing. The retention behavior of an impurity relative to the main API peak is a critical parameter for its routine identification and control.

This compound (also known as Pramipexole EP Impurity C) is identified and controlled using specific pharmacopoeial HPLC methods. The European Pharmacopoeia (Ph. Eur.) specifies a liquid chromatography test where this impurity has a defined Relative Retention Time (RRT). It is important to note that compendial methods may use ion-pair reagents, which are not always suitable for LC-MS analysis. For identification purposes, alternative LC-MS compatible methods are often developed using different mobile phase compositions.

Table 3: Chromatographic Data for this compound

| Parameter | Details | Source |

| Relative Retention Time (RRT) | Approximately 1.7 | European Pharmacopoeia (Ph. Eur.) method |

| Chromatographic System | Reversed-Phase HPLC | Standard for pharmacopoeial analysis |

| Typical Column | C18 | A common stationary phase for separating pramipexole and its impurities. |

| Example LC-MS Mobile Phase | A: 0.1% aqueous formic acidB: 0.1% formic acid in acetonitrile | A non-ion-pair mobile phase suitable for mass spectrometry detection. |

Synthetic Methodologies and Preparation of Pramipexole Dimer Impurity Ii for Research Reference

Purpose of Impurity Synthesis (e.g., for Reference Standards, Mechanistic Studies)

The intentional synthesis of impurities, such as Pramipexole (B1678040) Dimer Impurity II, is a critical activity in pharmaceutical development and quality control. These synthesized impurities are not intended for therapeutic use but serve essential roles in ensuring the safety and efficacy of the final drug product.

Reference Standards: The primary purpose for synthesizing Pramipexole Dimer Impurity II is to create a highly purified analytical reference standard. synzeal.com Regulatory authorities, such as the FDA, require that all impurities in a drug substance above a certain threshold (typically 0.05% to 0.1%) be identified, quantified, and controlled. The synthesized dimer impurity, with a confirmed structure and known purity, is used as a benchmark in analytical methods like High-Performance Liquid Chromatography (HPLC). By injecting the reference standard into the HPLC system, analysts can accurately identify the impurity's peak in the chromatogram of the active pharmaceutical ingredient (API) and quantify its amount precisely. This is vital for analytical method development, method validation (AMV), and routine quality control (QC) testing of commercial batches of Pramipexole. synzeal.com

Mechanistic Studies: Understanding the formation pathway of an impurity is crucial for controlling its presence in the final product. Synthesizing this compound allows researchers to investigate the chemical mechanism by which it forms. nih.govmdpi.com Studies have proposed that such impurities can arise from drug-excipient interactions or degradation of the active ingredient under specific conditions, such as the presence of trace amounts of formaldehyde (B43269). nih.govmdpi.com By understanding the reaction conditions that lead to the dimer's formation, manufacturers can adjust the synthesis process, formulation, or storage conditions to minimize or prevent its occurrence.

Chemical Reaction Pathways Employed for Dimer Synthesis

The chemical name for this compound is (6S,6'S)-3,3'-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine). synzeal.com This structure indicates that the impurity consists of two pramipexole molecules linked by a methylene (B1212753) (-CH2-) bridge.

The synthesis of this dimer involves a condensation reaction between two molecules of pramipexole and a one-carbon electrophile, typically formaldehyde or its equivalent. mdpi.com While specific literature on the direct synthesis of this exact dimer is limited, the pathway can be inferred from related impurity formation mechanisms. mdpi.com

A plausible reaction pathway is as follows:

Activation: The reaction is often catalyzed by a mild acid. mdpi.com

Imine Formation: One molecule of pramipexole reacts with formaldehyde. The primary amine group of pramipexole acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive imine or iminium ion intermediate. mdpi.com

Nucleophilic Attack: A second molecule of pramipexole then acts as a nucleophile, attacking the imine intermediate. This forms the methylene bridge, linking the two pramipexole units and resulting in the final dimer structure.

This type of reaction is often associated with the presence of formaldehyde as a trace impurity in pharmaceutical excipients, such as hydroxypropyl methylcellulose (B11928114) (HPMC), which can lead to the degradation of the pramipexole API over time. mdpi.com

Optimization of Reaction Conditions for Targeted Dimer Formation

To maximize the yield of this compound and minimize the formation of other side products, reaction conditions must be carefully optimized. Key parameters that are typically adjusted include temperature, solvent choice, reagent selection, and pH control.

| Parameter | Condition | Rationale |

| Temperature | Mild to moderate temperatures (e.g., 10–50°C) | Prevents unwanted side reactions and decomposition of the starting material or product. |

| Solvent | Aprotic solvents (e.g., Tetrahydrofuran, DMF) | Favors condensation reactions and effectively dissolves the reactants. |

| Reagents | Formalin (formaldehyde source), mild acid catalyst (e.g., acetic acid) | Formalin provides the necessary methylene bridge. A mild acid catalyst facilitates the reaction without causing degradation. mdpi.com |

| pH Control | Mildly acidic to neutral | Optimizes the rate of imine formation and subsequent nucleophilic attack while maintaining the stability of the reactants. |

| Reaction Time | Monitored via TLC or HPLC | Ensures the reaction proceeds to completion without allowing for the formation of further degradation products. |

This interactive table summarizes key parameters for optimizing the synthesis of this compound.

Isolation and Purification Techniques for Dimer Impurity II

Following the synthesis, a multi-step process is required to isolate and purify this compound from the crude reaction mixture. The goal is to achieve a high level of purity (often >98%) suitable for use as a reference standard.

Filtration: The initial step often involves filtering the reaction mixture to remove any insoluble byproducts or unreacted starting materials.

Acid-Base Extraction: This technique separates the desired basic dimer impurity from neutral or acidic components. The mixture is dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the basic amine groups of the dimer, causing it to move into the aqueous layer. The layers are separated, and the aqueous layer is then basified, causing the purified dimer to precipitate or be extracted back into an organic solvent.

Crystallization: The crude product obtained after extraction is often purified further by crystallization. The solid is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure dimer impurity crystallizes out, leaving more soluble impurities behind in the solution.

Column Chromatography: For achieving the highest purity, column chromatography is a standard technique. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for the separation of the target dimer from any remaining impurities.

Confirmation of Synthesized Impurity Structure and Purity

Once the impurity has been synthesized and purified, a suite of analytical techniques is employed to definitively confirm its chemical structure and assess its purity. mdpi.com These methods provide orthogonal data, ensuring a comprehensive characterization of the compound.

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Confirms the purity of the synthesized standard (typically >98%) and establishes its retention time relative to the pramipexole API. |

| Mass Spectrometry (MS / HRMS) | Molecular weight and formula determination. | Confirms the molecular weight of the dimer (434.7 g/mol ) and its elemental composition (C21H34N6S2), verifying the joining of two pramipexole units via a methylene bridge. synzeal.commdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural elucidation. | Provides unequivocal proof of the chemical structure by showing the specific chemical shifts and couplings of all protons and carbons, including the key signals for the methylene bridge and the two pramipexole moieties. mdpi.com |

| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (e.g., N-H, C-H, C=N) consistent with the proposed dimer structure. |

This interactive table outlines the analytical methods used to confirm the identity and purity of synthesized this compound.

Formation Mechanisms and Degradation Pathways of Pramipexole Dimer Impurity Ii

Identification of Precursor Molecules and Reaction Intermediates

The primary precursor molecules involved in the formation of Pramipexole (B1678040) Dimer Impurity II are two molecules of Pramipexole and one molecule of formaldehyde (B43269). Pramipexole, the active pharmaceutical ingredient, possesses two amine groups that can serve as nucleophiles. Formaldehyde, often present as a trace impurity in pharmaceutical excipients such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyethylene (B3416737) glycols (PEGs), acts as an electrophilic linking agent. nih.gov

The reaction is initiated by the nucleophilic attack of one of the amine groups of a Pramipexole molecule on the carbonyl carbon of formaldehyde. This results in the formation of a reactive aminomethylol intermediate (also known as a methylolamine). This intermediate is generally unstable and serves as the key stepping stone for the subsequent dimerization reaction. researchgate.netnih.gov While the specific isolation and characterization of the Pramipexole-aminomethylol intermediate are not detailed in the available literature, its formation is a well-established principle in the reaction of amines with formaldehyde. researchgate.net

Table 1: Precursor Molecules and Intermediates

| Role | Compound Name | Chemical Formula | Note |

|---|---|---|---|

| Precursor | Pramipexole | C₁₀H₁₇N₃S | The active pharmaceutical ingredient with nucleophilic amine groups. |

| Precursor | Formaldehyde | CH₂O | An electrophilic linking agent, often a trace impurity in excipients. |

| Intermediate | Pramipexole-aminomethylol | C₁₁H₁₉N₃OS | A reactive and generally unstable intermediate formed in the initial reaction step. |

Proposed Chemical Mechanisms for Dimerization

The formation of Pramipexole Dimer Impurity II, which is a methylene-bridged dimer, is proposed to occur through a condensation reaction involving the aminomethylol intermediate. The specific chemical name for this impurity is (6S,6'S)-3,3'-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine).

The proposed mechanism can be described in two main steps:

Formation of the Aminomethylol Intermediate: As identified in the previous section, a Pramipexole molecule reacts with formaldehyde. The primary or secondary amine group of Pramipexole acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This leads to the formation of a transient aminomethylol intermediate.

Condensation with a Second Pramipexole Molecule: The aminomethylol intermediate is then subject to a nucleophilic attack by a second molecule of Pramipexole. This reaction typically proceeds via the formation of a carbocation-like species from the aminomethylol, which is then readily attacked by an amine group of the second Pramipexole molecule. The subsequent loss of a water molecule results in the formation of a stable methylene (B1212753) bridge (-CH₂-) linking the two Pramipexole units. This type of reaction, forming a methylene bridge between two nucleophiles with formaldehyde, is a known chemical transformation. researchgate.netnih.gov A similar mechanism has been reported for the formation of a methylene-bridged dimer of Naloxone in the presence of formaldehyde under acidic conditions. nih.gov

This dimerization is distinct from oxidative dimerization, as it involves a specific linking agent (formaldehyde) rather than a direct coupling of Pramipexole monomers through an oxidative process.

Influence of Manufacturing Process Parameters on Dimer Formation

The formation of this compound is sensitive to several manufacturing process parameters, primarily those that can introduce the formaldehyde precursor or provide conditions conducive to the condensation reaction.

Solvent Effects

While specific studies on solvent effects on the formation of this particular impurity are not extensively detailed in the literature, the solvent system can play a role. The presence of water, for instance, can be a factor, as the final condensation step involves the elimination of a water molecule. The polarity and protic nature of the solvent can influence the stability of the intermediates and the transition states of the reaction.

Temperature and pH Effects

Temperature: Elevated temperatures are known to accelerate the rate of chemical reactions, including degradation and impurity formation. Stability studies conducted under accelerated conditions, such as at 40°C, have monitored for dimer impurities. researchgate.net In a study on a related pramipexole impurity formed from formaldehyde, a high temperature of 120°C was used to force its degradation, indicating that thermal stress can significantly promote such reactions. mdpi.com

pH: The pH of the environment can have a significant impact on the reaction. Acidic conditions can catalyze the condensation step by protonating the hydroxyl group of the aminomethylol intermediate, making it a better leaving group (water) and thus facilitating the nucleophilic attack by the second Pramipexole molecule. nih.gov The reaction of formaldehyde with other nucleophiles has been shown to be pH-dependent, with optimal pH ranges for the reaction to occur. researchgate.net

Catalyst or Reagent Induced Dimerization

The primary reagent inducing the dimerization is formaldehyde. Its presence, even in trace amounts from the degradation of excipients, is the root cause of the formation of this impurity. nih.gov Therefore, controlling the quality of excipients to ensure they are free from formaldehyde or formaldehyde-releasing substances is a key strategy to prevent the formation of this dimer.

Stability Studies and Accelerated Degradation Conditions Leading to Dimer Formation

Stability studies are crucial for identifying and quantifying the formation of impurities like this compound over the shelf life of a drug product. This impurity has been noted as a potential degradant in stability studies of Pramipexole formulations, particularly those in extended-release formats which may use excipients prone to formaldehyde release.

Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation pathways. Pramipexole has been subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net

While many of these studies focus on other degradation products, one study on an extended-release formulation specifically mentions monitoring for a "dimer imp" during a 6-month accelerated stability study at 40°C and 75% relative humidity (RH). researchgate.net Although the study did not provide quantitative data for the dimer, its inclusion as a known impurity to be monitored under these conditions highlights its relevance as a degradation product.

The conditions that are most likely to lead to the formation of this compound are those that combine the presence of formaldehyde with conditions that favor the condensation reaction, such as elevated temperature and humidity, and potentially a specific pH range.

Table 2: Summary of Forced Degradation Studies on Pramipexole and Observed Degradants

| Stress Condition | Parameters | Major Degradation Products Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis | 3 M HCl, 80°C, 48h | Cleavage of the n-propylamine chain (m/z 153.3) | nih.gov |

| Base Hydrolysis | 2 M NaOH, 80°C, 24h | Unspecified degradation product at RT 8.30 min | nih.gov |

| Oxidation | 6% H₂O₂, Room Temp, 8 days | Oxidized product (m/z 228.1) | nih.gov |

| Photolysis | Direct sunlight, 8 days | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | nih.gov |

| Accelerated Stability | 40°C / 75% RH, 6 months | Monitored for known impurities including a "dimer imp" | researchgate.net |

Hydrolytic Degradation Pathways

Pramipexole has been shown to degrade under both acidic and basic hydrolytic conditions. scielo.br Forced degradation studies using 3 M hydrochloric acid at 80°C for 48 hours and 2 M sodium hydroxide (B78521) at 80°C for 24 hours resulted in the formation of degradation products. nih.gov The rate of degradation was observed to be faster in basic conditions compared to acidic conditions. nih.gov In both acidic and basic environments, the major degradation product identified via LC-MS had a mass-to-charge ratio (m/z) of 153. nih.gov This corresponds to the compound 2-amino-4,5-dihydrobenzothiazol, indicating that the hydrolytic pathway involves the cleavage of the propylamino group from the pramipexole molecule. nih.gov

| Condition | Reagent | Time & Temperature | Observed Degradation (%) | Major Degradation Product |

|---|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 1 hour | 7.54% | 2-amino-4,5-dihydrobenzothiazol nih.gov |

| Basic Hydrolysis | 1 M NaOH | 1 hour | 4.88% | 2-amino-4,5-dihydrobenzothiazol nih.gov |

Oxidative Degradation Pathways

Pramipexole is highly susceptible to oxidative degradation. scielo.br Studies involving exposure to 30% hydrogen peroxide (H₂O₂) showed significant degradation of the drug substance. scielo.br After 4 hours of exposure, degradation of up to 58.70% was observed. scielo.br The degradation products formed under oxidative stress are generally polar impurities. scielo.br LC-MS analysis of samples treated with 6% H₂O₂ for 8 days revealed a major degradation product with an m/z value of 228.1. nih.gov This mass corresponds to the addition of an oxygen atom, suggesting the formation of N-oxide or S-oxide derivatives of pramipexole. nih.gov

Photolytic Degradation Pathways

The photochemical stability of pramipexole has been evaluated by exposing solutions of the drug to direct sunlight. While some studies have reported the drug to be relatively stable under general light conditions scielo.br, more intensive studies have identified specific degradation products. nih.gov When a pramipexole solution was exposed to direct sunlight for 8 days, a major degradation product was formed. nih.gov LC-MS analysis identified this photolytic product as (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid, which corresponds to a measured m/z value of 256.8. nih.gov

Role of Excipient Interactions in Dimer Impurity II Generation

The formation of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a well-documented example of a drug-excipient interaction. mdpi.com This impurity is not a result of the inherent degradation of the pramipexole molecule alone but arises from its interaction with specific pharmaceutical excipients during the manufacturing or storage of the final dosage form. researchgate.net

The proposed mechanism involves a reaction between pramipexole, trace amounts of formaldehyde, and a methoxy (B1213986) group source. mdpi.com The key excipient implicated in this interaction is hydroxypropyl methyl cellulose (B213188) (HPMC). mdpi.com It is known that certain cellulose-based excipients can contain trace levels of formaldehyde (formalin). mdpi.com

The proposed formation pathway is as follows:

Imine Formation : Trace formaldehyde present as an impurity in the excipients catalyzes the conversion of pramipexole's primary amine group into a corresponding imine intermediate. mdpi.com

Methoxymethyl Adduct Formation : The hydroxypropyl methyl cellulose (HPMC) present in the tablet formulation acts as a source for a methoxy group, which adds to the imine intermediate. mdpi.com

This reaction was experimentally confirmed by heating a solution containing pramipexole, HPMC, and formalin at 120°C for one hour, which resulted in the formation of the N-methoxymethyl impurity (RRT 0.88). mdpi.com This confirms that the impurity's presence in the final drug product is a direct consequence of the interaction between the active pharmaceutical ingredient and the selected excipients. mdpi.com Other common excipients used in pramipexole formulations, such as mannitol (B672), have been linked to the formation of different types of impurities (Maillard reaction products) but not the N-methoxymethyl derivative. semanticscholar.org

| Reactant/Component | Role in Formation | Source |

|---|---|---|

| Pramipexole | Active Pharmaceutical Ingredient (API) with primary amine group | Drug Substance |

| Formaldehyde (Formalin) | Catalyst for imine formation | Trace impurity in excipients mdpi.com |

| Hydroxypropyl methyl cellulose (HPMC) | Source of methoxy group | Excipient in formulation mdpi.com |

Advanced Analytical Methodologies for the Detection and Quantification of Pramipexole Dimer Impurity Ii

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the separation and quantification of Pramipexole (B1678040) and its related compounds, including Dimer Impurity II. The development of a robust and reliable HPLC method involves careful optimization of several chromatographic parameters to achieve adequate resolution, sensitivity, and specificity.

Reversed-Phase HPLC (RP-HPLC) with Gradient Elution

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied mode of separation for Pramipexole and its impurities. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently essential for effectively resolving the main active pharmaceutical ingredient (API) from a range of impurities with varying polarities, including the dimer impurity. mdpi.comresearchgate.net For instance, a linear gradient can be applied to increase the percentage of the organic solvent, such as acetonitrile, in the mobile phase over time. mdpi.com This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities, like potential dimers, are separated with good peak shape and within a reasonable runtime. Compendial methods, such as those described in the United States Pharmacopeia (USP), often utilize a gradient RP-HPLC method for the determination of organic impurities in Pramipexole. mdpi.comresearchgate.net

Selection of Stationary Phases (e.g., C18 columns)

The choice of the stationary phase is fundamental to achieving the desired separation. For the analysis of Pramipexole and its impurities, octadecylsilane (B103800) (C18) columns are the most prevalently used stationary phases. mdpi.comresearchtrend.netmedicalresearchjournal.orgresearchgate.net These columns offer a hydrophobic surface that provides effective retention for Pramipexole and its related substances. Several studies have successfully employed various C18 columns, demonstrating their suitability. Examples of specific columns used in validated methods include:

InertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm) mdpi.com

Peerless Basic AQ C18 (250 x 4.6mm, 5µ) researchtrend.net

Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm) medicalresearchjournal.org

Analytical C18 (150 mm x 4.6 mm, 5µm) researchgate.net

The selection of a specific C18 column often depends on factors like particle size, pore size, and end-capping, which can influence selectivity and peak symmetry.

Optimization of Mobile Phase Composition and pH

The mobile phase composition, particularly its organic modifier, buffer system, and pH, plays a critical role in the retention and resolution of analytes in RP-HPLC. A typical mobile phase consists of an aqueous component and an organic modifier.

Organic Modifier : Acetonitrile is a commonly used organic solvent in the mobile phase for Pramipexole analysis. mdpi.comresearchtrend.netijpsonline.com Methanol has also been utilized. impactfactor.org The ratio of the organic modifier to the aqueous buffer is adjusted during method development to optimize the separation.

Aqueous Component and pH Control : The aqueous portion of the mobile phase is usually a buffer solution to control the pH. The pH is a crucial parameter as Pramipexole and its impurities are ionizable compounds. Proper pH control ensures consistent retention times and symmetric peak shapes. Phosphate (B84403) buffers, such as potassium phosphate, are frequently used to maintain a low pH, often around 3.0. researchtrend.netresearchgate.netijpsonline.com This is typically achieved by adding an acid like orthophosphoric acid. researchtrend.net In other methods, ammonium (B1175870) acetate (B1210297) buffer is used. impactfactor.org For methods intended to be compatible with mass spectrometry, volatile buffers like formic acid are preferred. mdpi.com

Detection Techniques (e.g., UV, PDA)

Ultraviolet (UV) detection is the standard technique for the quantification of Pramipexole and its impurities following HPLC separation. researchgate.net The detection wavelength is selected based on the UV absorbance maxima of the compounds. For Pramipexole and its related substances, detection is commonly performed at a wavelength of approximately 262 nm or 264 nm. researchgate.netijpsonline.comimpactfactor.orgresearchgate.net

A Photodiode Array (PDA) detector is often employed during method development and validation. researchtrend.net A PDA detector provides spectral information across a range of wavelengths for each peak, which is invaluable for assessing peak purity and confirming that the analyte peak is not co-eluting with any other impurities.

| Parameter | Condition Details | Reference |

|---|---|---|

| Column (Stationary Phase) | InertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Column (Stationary Phase) | Peerless Basic AQ C18 (250 x 4.6mm, 5µ) | researchtrend.net |

| Mobile Phase A | 0.1% aqueous formic acid | mdpi.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile | mdpi.com |

| Mobile Phase (Isocratic) | Potassium phosphate & 1-Octane sulphonate sodium salt buffer (pH 3.0) and Acetonitrile (70:30) | researchtrend.net |

| Elution Mode | Gradient | mdpi.comresearchgate.net |

| Detection Wavelength | 254 nm, 262 nm, 264 nm | researchtrend.netijpsonline.comresearchgate.net |

| Detector Type | UV, Photodiode Array (PDA) | researchtrend.netimpactfactor.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification

For the unequivocal identification and highly sensitive quantification of impurities like Pramipexole Dimer Impurity II, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.gov

Validation Parameters According to International Conference on Harmonization (ICH) Guidelines (e.g., ICH Q2(R1))

Method validation provides documented evidence that an analytical procedure is suitable for its intended use. For an impurity quantification method, several key parameters must be thoroughly evaluated.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.net For this compound, the method must demonstrate that the signal corresponding to this impurity is not affected by Pramipexole itself, other known related substances, or placebo components from the dosage form. asianpubs.org

To establish specificity, a forced degradation study of Pramipexole is typically performed. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netnih.govscielo.br The analytical method is then used to analyze these stressed samples to demonstrate that the peak for this compound is well-resolved from all other peaks. researchgate.netscielo.br Peak purity analysis, often performed using a photodiode array (PDA) detector, is a critical component of specificity. It helps to confirm that the chromatographic peak for this compound is spectrally homogeneous and not co-eluting with any other substance. asianpubs.org A peak purity result greater than 990 is often considered an indicator of a homogeneous peak. scielo.br

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ is a particularly critical parameter.

The determination of LOD and LOQ is commonly based on the signal-to-noise ratio. An approach where the LOD is determined at a signal-to-noise ratio of approximately 3:1 and the LOQ at a signal-to-noise ratio of 10:1 is generally considered acceptable. While specific published data for this compound is limited, a validation study for a Pramipexole analytical method would establish these limits through the analysis of solutions with known low concentrations of the impurity.

Illustrative Data for LOD & LOQ Determination

| Parameter | Method | Typical Acceptance Criterion |

|---|---|---|

| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For an impurity like this compound, the linearity is typically assessed over a range from the LOQ to 120% or more of the specified limit for that impurity. A series of solutions of the impurity standard at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are calculated to demonstrate linearity. A correlation coefficient of not less than 0.99 is generally considered acceptable for impurity methods.

Illustrative Data for Linearity Study

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| LOQ | 0.1 | 5,000 |

| 50% | 0.5 | 25,000 |

| 80% | 0.8 | 40,000 |

| 100% | 1.0 | 50,000 |

| 120% | 1.2 | 60,000 |

| Correlation Coefficient (r) | | > 0.99 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by spiking a sample matrix (such as a placebo or the drug product) with known amounts of the impurity standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery of the added impurity is then calculated. Recovery values typically in the range of 80.0% to 120.0% are often considered acceptable for impurity analysis at these low levels. researchgate.net

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples spiked with the impurity at a target concentration.

Intermediate Precision: This evaluates the variability within the same laboratory, but over different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements. The acceptance criteria for precision can vary, but for impurity analysis, an RSD of not more than 10% at the specification level is often required. asianpubs.org

Illustrative Data for Accuracy & Precision

| Parameter | Level | Acceptance Criterion |

|---|---|---|

| Accuracy (% Recovery) | LOQ, 100%, 120% | 80.0% - 120.0% |

| Precision (% RSD) | Repeatability (n=6) | ≤ 10.0% |

| Precision (% RSD) | Intermediate Precision | ≤ 10.0% |

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, typical variations to be studied include the pH of the mobile phase, the composition of the mobile phase (e.g., percentage of organic solvent), column temperature, and flow rate. scielo.br The method is considered robust if the results remain within acceptable criteria during these variations, ensuring that the resolution between Pramipexole and this compound is maintained. scielo.br

System Suitability testing is an integral part of many analytical procedures. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters for an HPLC method for impurity analysis would typically include resolution between adjacent peaks, tailing factor for the impurity peak, and the precision of replicate injections of a standard solution (%RSD). These are checked before performing the analysis to ensure the system is performing adequately.

Quality Control and Regulatory Implications of Pramipexole Dimer Impurity Ii

Compendial Standards and Monograph Specifications for Pramipexole (B1678040) Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) establish standards for the quality of pharmaceutical substances. These standards include monographs that specify the tests, procedures, and acceptance criteria for APIs and drug products, including limits for impurities.

While the specific nomenclature "Pramipexole Dimer Impurity II" may not be explicitly listed in all pharmacopoeial monographs, standards for dimeric impurities of Pramipexole are in place. It is crucial to distinguish between different dimer impurities that have been identified. "this compound" is chemically identified as (6S,6'S)-2,2'-(hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) with the CAS number 2206826-82-4. chemicea.com This is a distinct entity from other reported dimers, such as Pramipexole Impurity C.

United States Pharmacopeia (USP): The USP monograph for Pramipexole Dihydrochloride includes a section on organic impurities. It sets a limit for a "Pramipexole dimer" which is identified as N6,N6'-[2-Methylpentane-1,3-diyl]bis(4,5,6,7-tetrahydrobenzothiazole-2,6-diamine). uspnf.comdrugfuture.com The acceptance criterion for this dimer is not more than 0.15%. uspnf.comdrugfuture.com

European Pharmacopoeia (EP): The European Pharmacopoeia monograph for Pramipexole Dihydrochloride Monohydrate lists several impurities, including "Impurity C". drugfuture.com This impurity is a dimer of pramipexole. drugfuture.combiosynth.comchemicea.com The EP sets a limit for Impurity C at not more than 0.15%. drugfuture.com The monograph provides relative retention times for the identification of impurities via liquid chromatography. drugfuture.com

British Pharmacopoeia (BP): The British Pharmacopoeia often harmonizes with the European Pharmacopoeia. The BP monograph for Pramipexole Tablets also addresses related substances and includes specifications for impurities. pharmacopoeia.com A chromatogram for the related substances test for Pramipexole Tablets in the BP 2018 identifies a peak for Impurity C. pharmacopoeia.com

Japanese Pharmacopoeia (JP): The Japanese Pharmacopoeia provides general guidelines for the control of impurities in drug substances and products. mhlw.go.jp It emphasizes that the quality of medicines must be assured through appropriate testing and specifications. mhlw.go.jp While a specific monograph detailing this compound was not found, the general principles of impurity control outlined in the JP would apply.

The following table summarizes the specifications for a dimer impurity in various pharmacopoeias:

| Pharmacopoeia | Impurity Name | Specification Limit |

| USP | Pramipexole dimer | ≤ 0.15% |

| EP | Impurity C | ≤ 0.15% |

| BP | Impurity C | Referenced in testing |

Establishment of Acceptance Criteria for this compound

The establishment of acceptance criteria for any impurity, including this compound, is a scientifically driven process based on safety data and manufacturing process capabilities. Regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for setting these limits.

The ICH Q3A(R2) and Q3B(R2) guidelines outline the thresholds for reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. The qualification of an impurity involves gathering and evaluating data to establish the biological safety of an individual impurity at the level or below the level specified.

For this compound, the acceptance criteria in both the API and the final drug product would be based on:

Batch analysis data: Data from multiple batches manufactured under GMP conditions help to establish the typical and maximum levels of the impurity.

Stability studies: Long-term and accelerated stability studies on the drug substance and drug product reveal the potential for the impurity to form or increase over time.

Toxicological studies: If the impurity is present at levels that require qualification, toxicological studies may be necessary to demonstrate its safety.

The general thresholds for impurities in new drug substances, based on the maximum daily dose, are as follows:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For a drug like pramipexole, where the daily dose is relatively low, the 0.15% limit for the dimer impurity found in the USP and EP is consistent with these qualification thresholds.

Importance of Certified Reference Materials for Impurity II

Certified Reference Materials (CRMs) are crucial for the accurate identification and quantification of pharmaceutical impurities. alfa-chemistry.com A CRM for this compound serves as a primary standard against which analytical measurements are made, ensuring the reliability and consistency of test results across different laboratories and manufacturing sites. nih.gov

The key roles of a CRM for Impurity II include:

Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the CRM is used to confirm the identity of the impurity peak in a sample by comparing retention times.

Method Validation: CRMs are essential for validating analytical methods, including demonstrating specificity, linearity, accuracy, and precision for the quantification of the impurity.

Quantitative Analysis: A well-characterized CRM with a known purity allows for the accurate calculation of the amount of Impurity II present in a batch of API or drug product. This is critical for ensuring that the impurity does not exceed the established acceptance criteria.

System Suitability Testing: CRMs can be used to prepare system suitability solutions to ensure that the analytical system is performing correctly before running samples.

Several suppliers of pharmaceutical reference standards offer materials for various pramipexole impurities, which can be used in these critical quality control activities. The availability of a CRM for this compound is essential for manufacturers to comply with regulatory requirements and to ensure the quality of their products.

Strategies for Impurity Control in Pramipexole API and Drug Products

A comprehensive impurity control strategy is implemented throughout the development and manufacturing process to minimize the presence of this compound in the final product. This strategy encompasses a deep understanding of the impurity's formation and the implementation of effective control measures.

Understanding Formation Pathways: Dimeric impurities can form during the synthesis of the API or during the storage of the API and the drug product. The formation of this compound may be influenced by various factors, including:

Starting materials and intermediates: The purity of raw materials and the presence of any reactive species can impact the formation of by-products, including dimers.

Reaction conditions: Parameters such as temperature, pH, reaction time, and the choice of solvents and reagents in the synthetic process can significantly influence the impurity profile.

Purification processes: The effectiveness of crystallization and other purification steps is critical in removing impurities to the desired level.

Storage conditions: Exposure to light, heat, and humidity can lead to the degradation of the drug substance and the formation of impurities over time.

Drug product formulation: Interactions between the API and excipients in the drug product formulation can also lead to the formation of degradation products.

Control Strategies: To control the levels of this compound, manufacturers can implement the following strategies:

Process Optimization:

Careful selection and control of the quality of starting materials and reagents.

Optimization of reaction conditions to minimize the formation of the dimer. This may involve adjusting temperature, pressure, and stoichiometry of reactants.

Development of robust purification methods, such as recrystallization or chromatography, to effectively remove the impurity.

In-process Controls:

Monitoring the formation of the impurity at critical steps in the manufacturing process using appropriate analytical techniques like HPLC. This allows for early detection and mitigation of any process deviations.

Formulation Development:

Conducting compatibility studies between pramipexole and various excipients to identify and avoid interactions that could lead to the formation of Impurity II.

Packaging and Storage:

Selecting appropriate packaging that protects the drug substance and drug product from light and moisture.

Defining and controlling storage conditions (temperature and humidity) to ensure the stability of the product throughout its shelf life.

Analytical Monitoring:

Utilizing validated, stability-indicating analytical methods to accurately monitor the levels of this compound in routine quality control testing and stability programs.

By implementing these multifaceted control strategies, pharmaceutical manufacturers can ensure that the levels of this compound are consistently below the established regulatory limits, thereby guaranteeing the quality, safety, and efficacy of pramipexole-containing medicines.

Future Research Directions and Advanced Studies on Pramipexole Dimer Impurity Ii

Development of Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate detection and characterization of impurities are foundational to ensuring drug quality. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for routine impurity profiling of pramipexole (B1678040), future research should focus on developing more sophisticated and sensitive analytical techniques for Pramipexole Dimer Impurity II. mdpi.com

Current methods may face challenges in resolving and quantifying trace levels of the dimer, especially in the presence of other related substances. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) offer significant advantages in terms of resolution, speed, and sensitivity, making them ideal for separating complex impurity profiles. tandfonline.com

Future research should prioritize the development of stability-indicating methods using UPLC coupled with advanced detectors. High-Resolution Mass Spectrometry (HRMS), particularly with technologies like Quadrupole Time-of-Flight (Q-TOF), is essential for unambiguous identification. nih.gov HRMS provides highly accurate mass measurements, which aids in determining the elemental composition and elucidating the structure of the impurity and its fragmentation patterns. tandfonline.comnih.gov The development of such methods would provide a more precise tool for quality control and stability studies.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

| Technique | Advantages | Disadvantages | Future Research Application for Dimer Impurity II |

|---|---|---|---|

| HPLC-UV | Robust, widely available, good for quantification. | Lower resolution and sensitivity compared to newer methods. | Method optimization for routine QC testing. |

| UPLC | Higher resolution, faster analysis times, increased sensitivity. | Higher operational pressure, requires specialized equipment. | Development of high-throughput stability-indicating methods. |

| LC-MS | Provides molecular weight information, high specificity. | Ion suppression effects, not always quantitative without standards. | Initial identification and confirmation of the dimer in degradation samples. |

| HRMS (Q-TOF) | Highly accurate mass determination, enables structural elucidation. | High cost, complex data analysis. | Definitive characterization and fragmentation pathway analysis. |

| NMR Spectroscopy | Provides detailed structural information for definitive identification. | Requires isolation of the impurity, lower sensitivity. | Complete structural confirmation of isolated this compound. |

In-depth Computational Chemistry and Modeling for Dimerization Pathways

Understanding the mechanism by which this compound is formed is crucial for developing effective control strategies. In-depth computational chemistry and molecular modeling offer powerful tools to investigate potential dimerization pathways at a molecular level. These in silico studies can predict the most likely mechanisms, reaction kinetics, and thermodynamic stability of the dimer.

Future research should employ quantum mechanics calculations, such as Density Functional Theory (DFT), to model the reaction between two pramipexole molecules. These models can identify the most energetically favorable transition states and intermediates, providing insights into the reaction mechanism. This could involve direct coupling, or reactions mediated by catalysts or other reagents present during synthesis or storage. ub.edu

Furthermore, molecular dynamics (MD) simulations could be used to study the intermolecular interactions between pramipexole molecules in the solid state or in solution. nih.gov These simulations can help identify conformations and environmental conditions that favor the close proximity and orientation required for dimerization, offering a predictive understanding of the impurity's formation.

Investigation of Environmental Factors Influencing Dimer Formation During Storage and Handling

The formation of degradation impurities is often influenced by environmental factors. nih.gov Systematic investigation into the conditions that promote the formation of this compound is a critical area for future research. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify the key factors driving dimerization. nih.gov

These studies should systematically evaluate the impact of:

Temperature and Humidity: Exposing pramipexole to a range of high temperatures and relative humidity levels can reveal the sensitivity of the dimerization reaction to these factors. asianpubs.org

Light Exposure: Photostability studies are necessary to determine if light, particularly UV radiation, catalyzes the formation of the dimer. nih.gov

Oxidative Stress: The role of atmospheric oxygen or residual oxidizing agents should be investigated, as oxidation can sometimes precede or facilitate dimerization reactions. scielo.br

pH: For liquid formulations or during wet granulation processes, the influence of pH on the rate of dimer formation should be characterized.

The findings from these studies will be instrumental in defining appropriate manufacturing, packaging, and storage conditions to ensure the stability of the drug product throughout its shelf life. europa.eu

Table 2: Proposed Design for a Forced Degradation Study

| Stress Condition | Proposed Parameters | Analytical Monitoring | Objective |

|---|---|---|---|

| Thermal | 60°C, 80°C, 105°C for up to 24 hours | UPLC-HRMS | To assess the impact of heat on dimer formation. asianpubs.org |

| Humidity | 25°C / 90% RH for up to 7 days | UPLC-HRMS | To determine the role of moisture in the dimerization process. asianpubs.org |

| Photolytic | Exposure to UV (1.2 million lux hours) and visible light | UPLC-HRMS | To evaluate the potential for photodegradation leading to the dimer. asianpubs.org |

| Oxidative | 3% - 30% H₂O₂ solution at room temperature | UPLC-HRMS | To investigate susceptibility to oxidation as a pathway for dimerization. scielo.br |

| Acid/Base Hydrolysis | 0.1 M HCl, 0.1 M NaOH at 80°C | UPLC-HRMS | To assess stability in acidic and basic conditions. scielo.br |

Exploration of Mitigation Strategies for Dimer Impurity II Formation

The ultimate goal of studying impurity formation is to develop strategies for its mitigation. Research in this area should be multifaceted, addressing potential root causes from API synthesis to the final drug product formulation and storage.

Key areas for exploration include:

Synthesis Process Optimization: Future studies could focus on modifying the synthetic route of pramipexole to disfavor the side reactions that lead to dimerization. This may involve adjusting reaction conditions, solvents, or purification techniques to effectively remove any precursors or catalysts. daicelpharmastandards.com

Excipient Compatibility: As drug-excipient interactions are a known source of degradation products for pramipexole, comprehensive compatibility studies are needed. mdpi.comnih.gov Research should investigate whether common pharmaceutical excipients can catalyze or participate in the formation of this compound.

Formulation Development: The development of more stable formulations could be a key mitigation strategy. This might involve the inclusion of antioxidants if the dimerization is found to be an oxidative process, or the control of moisture content within the formulation. nih.gov

Packaging and Storage Solutions: Based on environmental factor studies, research into optimal packaging is warranted. This could include the use of high-barrier blister packs, inclusion of desiccants to control humidity, or oxygen scavengers to prevent oxidative degradation, ensuring the stability of pramipexole throughout its shelf-life. daicelpharmastandards.com

By focusing on these advanced research directions, a comprehensive understanding of this compound can be achieved, leading to enhanced control strategies and ultimately ensuring the quality and safety of pramipexole-containing medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Pramipexole dimer impurity II in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (262 nm) is commonly used for separation, complemented by hyphenated techniques like LC/MS for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical ambiguities, especially for dimeric impurities formed via drug-excipient interactions . For quantification, follow pharmacopeial guidelines (e.g., USP) using relative response factors and peak area ratios, ensuring calibration with certified reference materials (CRMs) .

Q. How do stationary phase lipophilicity and mobile phase composition influence the chromatographic separation of this compound?

- Methodological Answer : Column chemistry (C4, C8, C18) significantly impacts retention and resolution. For example, C8 columns balance retention time and efficiency for dimer impurities, while C18 columns may cause excessive band broadening due to higher lipophilicity . Mobile phase optimization should include microemulsion components (e.g., sodium dodecyl sulfate, n-butanol) to modulate partitioning between droplets and the stationary phase. Adjusting triethylamine (TEA) concentration can improve peak symmetry for basic analytes like pramipexole derivatives .

Q. What are the pharmacopeial requirements for impurity profiling of this compound?

- Methodological Answer : The USP mandates a resolution ≥6.0 between critical pairs (e.g., pramipexole and impurity 4) and tailing factors ≤2.0. Use CRMs like USP Pramipexole Dihydrochloride Monohydrate for system suitability . Calculations for impurity percentages must account for molecular weight adjustments (e.g., monohydrate vs. anhydrous forms) and relative response factors specified in pharmacopeial tables .

Advanced Research Questions

Q. How can experimental design strategies optimize the separation of this compound from structurally similar impurities?

- Methodological Answer : Employ factorial design (e.g., 2⁴ full factorial) to evaluate variables such as surfactant concentration, organic modifier percentage, and pH. Central composite designs with replication (e.g., 4 replicates at the central point) improve robustness . For example, ultrasonic treatment of microemulsions for 30 min ensures homogeneity, while adjusting pH to 7.0 with ortho-phosphoric acid stabilizes ionizable analytes .

Q. What mechanisms explain contradictory partition behavior data for this compound across different chromatographic systems?

- Methodological Answer : Dimer impurities exhibit dual partitioning mechanisms: (1) between microemulsion droplets and the stationary phase, and (2) between the bulk eluent and stationary phase. Dominance of either mechanism depends on column lipophilicity and surfactant content. For instance, C8 columns favor droplet-stationary phase interactions, whereas TEA in the mobile phase reduces silanol interactions on C18 columns, altering selectivity .

Q. How can degradation pathways leading to this compound be elucidated during formulation stability studies?

- Methodological Answer : Stress testing under oxidative and hydrolytic conditions can simulate degradation. Use forced degradation studies with extended-release tablets to isolate impurities. Structural confirmation via HRMS (high-resolution mass spectrometry) and 2D-NMR (e.g., COSY, HSQC) identifies dimerization sites, while IR spectroscopy detects functional group changes .

Q. What are the challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Dimer synthesis requires regioselective coupling of benzothiazole intermediates. A validated route involves reacting 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid with piperazine derivatives under mild cyclization conditions . Purification via preparative HPLC with C8 columns ensures high yield (>95%) and purity, confirmed by chiral chromatography to resolve enantiomeric byproducts .

Data Analysis and Validation

Q. How should researchers resolve discrepancies in theoretical plate counts (N) for this compound across columns?

- Methodological Answer : Plate counts decrease on C4 columns due to shorter retention times but increase on C8 columns despite band broadening. Use the width at half-height equation () to reconcile data, ensuring measurements account for injection volume (20 µL) and flow rate (1 mL/min) . Normalize results using system suitability criteria (e.g., RSD ≤5% for retention times) .

Q. What statistical approaches are recommended for analyzing impurity variability in method validation?

- Methodological Answer : Apply multivariate analysis (MANOVA) to assess interactions between chromatographic parameters (e.g., pH, surfactant concentration) and impurity recovery. For robustness testing, use ANOVA to identify critical factors (p < 0.05). Subgroup analyses (e.g., euthymic vs. symptomatic patients in stability studies) require Bonferroni correction to control Type I errors .

Tables for Key Findings

| Parameter | C4 Column | C8 Column | C18 Column | Reference |

|---|---|---|---|---|

| Retention Time (min) | 8.2 ± 0.3 | 12.5 ± 0.4 | 18.7 ± 0.6 | |

| Theoretical Plates (N) | 4200 | 6800 | 5500 | |

| Resolution (Rs) vs. Pramipexole | 1.8 | 6.5 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.